

Application Notes and Protocols for Pyridachlometyl in In Vitro Fungal Assays

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Compound of Interest

Compound Name: Pyridachlometyl

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Introduction

Pyridachlometyl is a novel fungicide characterized by a unique tetrasubstituted pyridazine ring structure.[1][2] It exhibits potent, broad-spectrum antifungal activity against a range of phytopathogenic fungi, including species from the Ascomycota and Basidiomycota phyla.[3][4][5] Notably, **Pyridachlometyl** demonstrates a novel mode of action, functioning as a tubulin dynamics modulator.[1][2] Unlike many existing fungicides that inhibit tubulin polymerization, **Pyridachlometyl** promotes it, leading to microtubule stabilization.[1][3] This distinct mechanism, which involves binding to the vinblastine-binding site on the tubulin dimer, results in no cross-resistance with other classes of fungicides such as benzimidazoles, DMIs (demethylation inhibitors), QoIs (quinone outside inhibitors), and SDHIs (succinate dehydrogenase inhibitors).[1][6] These characteristics make **Pyridachlometyl** a valuable tool for fungicide resistance management and a subject of interest for novel antifungal drug development.

These application notes provide detailed protocols for the in vitro evaluation of **Pyridachlometyl**'s antifungal activity, guidance on data interpretation, and a summary of its efficacy against various fungal species.

Data Presentation: In Vitro Antifungal Activity of Pyridachlometyl

The following table summarizes the half-maximal effective concentration (EC50) values of **Pyridachlometyl** against a selection of phytopathogenic fungi, as determined by in vitro antimicrobial tests using artificial media.

Fungal Species	Common Disease Caused	EC50 (mg/L)	Reference
Fulvia fulva	Tomato leaf mold	0.01 - 0.1	[6]
Cercospora kikuchii	Soybean purple stain	0.01 - 0.1	[6]
Microdochium nivale	Snow mold of wheat	0.01 - 0.1	[6]
Cercospora beticola	Cercospora leaf spot of sugar beet	0.02 - 0.2	[6]
Zymoseptoria tritici	Septoria tritici blotch of wheat	< 5	[3][4]
Penicillium digitatum	Green mold of citrus	Not specified, but sensitive	[4]

Experimental Protocols

Detailed methodologies for conducting in vitro antifungal susceptibility testing of **Pyridachlometyl** are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for filamentous fungi.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of **Pyridachlometyl** in a liquid medium.

Materials:

- **Pyridachlometyl**

- Dimethyl sulfoxide (DMSO) for stock solution preparation
- 96-well, flat-bottom microtiter plates
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile distilled water
- Fungal isolates
- Spectrophotometer
- Hemocytometer or other cell counting device
- Incubator

Procedure:

- Preparation of **Pyridachlometyl** Stock Solution:
 - Dissolve **Pyridachlometyl** in DMSO to a high concentration (e.g., 10 mg/mL).
 - Further dilute the stock solution in the test medium to create a working solution at twice the highest desired final concentration.
- Preparation of Fungal Inoculum:
 - Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) to induce sporulation.
 - Harvest conidia by flooding the agar surface with sterile saline or water and gently scraping the surface.
 - Adjust the spore suspension to a concentration of 0.5×10^4 to 5×10^4 CFU/mL using a hemocytometer.
- Assay Setup:

- In the 96-well plate, perform serial twofold dilutions of the **Pyridachlometyl** working solution in RPMI 1640 medium to achieve a range of concentrations.
- Add 100 µL of the standardized fungal inoculum to each well containing the diluted **Pyridachlometyl**.
- Include a positive control well (inoculum without **Pyridachlometyl**) and a negative control well (medium only).
- Incubation:
 - Incubate the microtiter plates at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control well.
- Endpoint Determination:
 - The MIC is the lowest concentration of **Pyridachlometyl** that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Protocol 2: Agar Dilution Antifungal Susceptibility Testing

This method is an alternative for determining the antifungal activity of **Pyridachlometyl** based on the inhibition of mycelial growth on a solid medium.

Materials:

- **Pyridachlometyl**
- DMSO
- Suitable agar medium (e.g., Potato Dextrose Agar)
- Petri dishes
- Fungal isolates

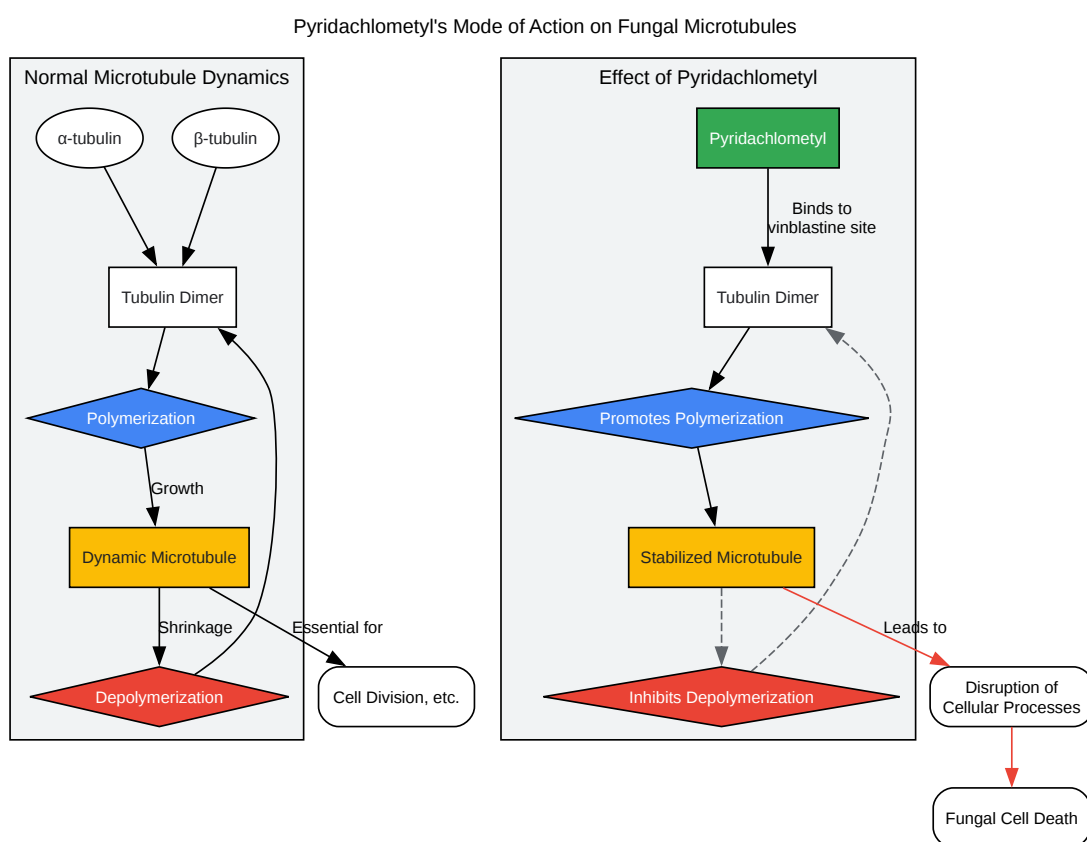
- Sterile cork borer or scalpel

Procedure:

- Preparation of **Pyridachlometyl**-Amended Agar:
 - Prepare the agar medium according to the manufacturer's instructions.
 - After autoclaving and cooling the agar to approximately 45-50°C, add the appropriate volume of **Pyridachlometyl** stock solution to achieve the desired final concentrations.
 - Pour the agar into sterile Petri dishes and allow them to solidify.
- Inoculation:
 - From the edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer or cut a small agar block with a scalpel.
 - Place the mycelial plug in the center of each agar plate, including a control plate without **Pyridachlometyl**.
- Incubation:
 - Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a period sufficient for growth to be observed on the control plate.
- Endpoint Determination:
 - Measure the diameter of the fungal colony on each plate.
 - Calculate the percentage of growth inhibition for each **Pyridachlometyl** concentration compared to the control.
 - The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the **Pyridachlometyl** concentration and fitting the data to a dose-response curve.

Visualizations

Mechanism of Action: Pyridachlometyl's Effect on Microtubule Dynamics

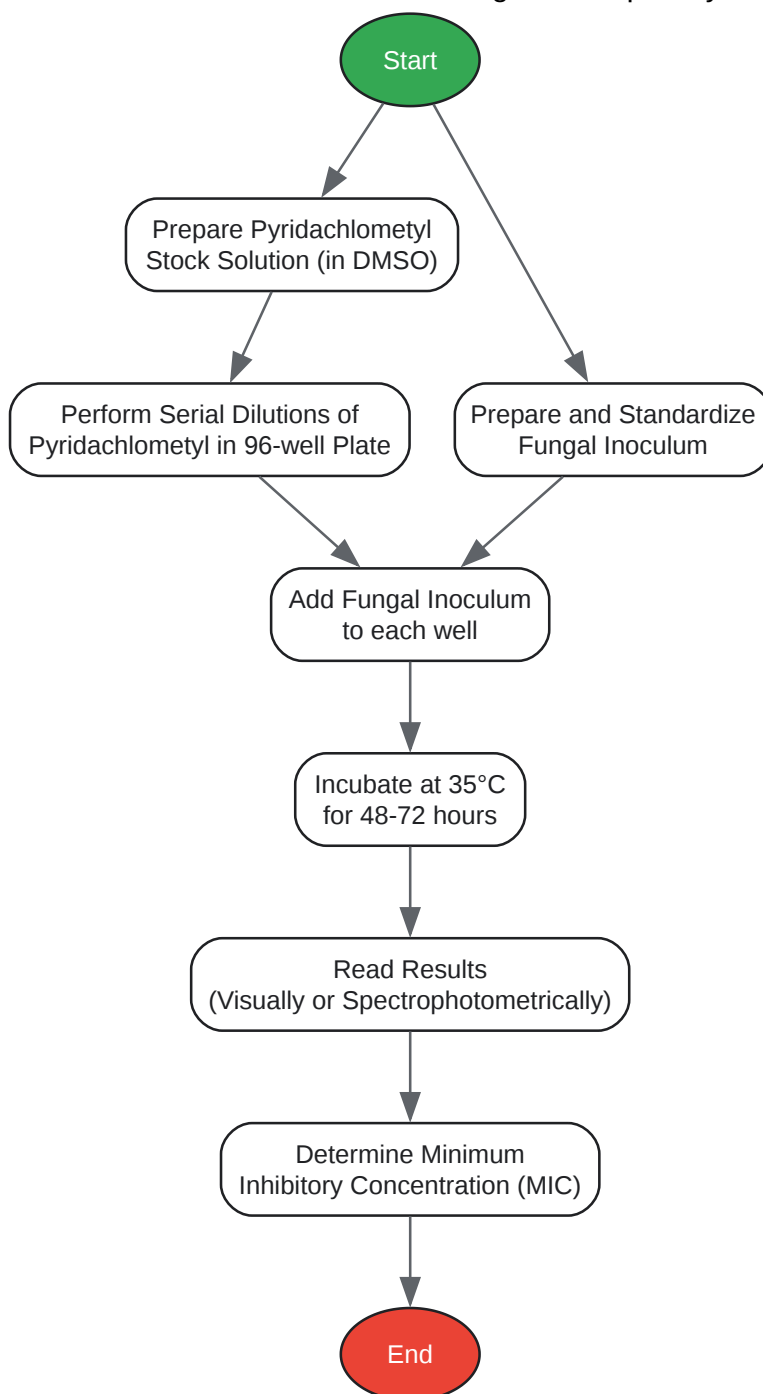


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Caption: **Pyridachlometyl** promotes tubulin polymerization and stabilizes microtubules.

Experimental Workflow: Broth Microdilution Assay

Workflow for Broth Microdilution Antifungal Susceptibility Testing



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Caption: Workflow for determining the MIC of **Pyridachlometyl**.

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